molecular formula C21H19N3O5S2 B3206947 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide CAS No. 1040677-92-6

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

Cat. No. B3206947
CAS RN: 1040677-92-6
M. Wt: 457.5 g/mol
InChI Key: PJBXHASKKVJMQJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as dimethoxyphenyl, oxadiazol, methyl, phenyl, thiophene, and sulfonamide. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The functional groups within the molecule could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Organic Electronics and Optoelectronics

This compound exhibits promising properties for organic electronic devices due to its π-conjugated structure. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its electron-accepting nature and good charge transport properties make it suitable for these applications .

Anticancer Potential

Studies have investigated the antiproliferative effects of this compound against cancer cells. Its sulfonamide group may interact with enzymes involved in cell growth, making it a potential candidate for targeted cancer therapies. Further research is needed to understand its mechanism of action and optimize its efficacy .

Heterocycle Synthesis

The compound’s oxadiazole and thiophene moieties are valuable building blocks for synthesizing novel heterocyclic compounds. Researchers have explored its use in constructing fused heterocycles, which can have diverse biological activities. These efforts contribute to drug discovery and development .

Photophysical Properties

Detailed spectroscopic studies have revealed the compound’s absorption and emission properties. Its fluorescence behavior makes it interesting for applications such as fluorescent probes, sensors, and imaging agents. Understanding its photophysics aids in designing efficient molecular systems .

Crystal Engineering and Solid-State Chemistry

The enormous unit cell observed in its crystal structure analysis highlights its unique packing arrangement. Researchers study its crystal packing interactions, which can influence its properties. Insights from crystal engineering contribute to materials design and optimization .

Biological Activity Beyond Cancer

While anticancer research dominates, exploring other biological activities is essential. Investigating its interactions with enzymes, receptors, and cellular components can uncover additional applications. For instance, it may exhibit antimicrobial, anti-inflammatory, or antioxidant effects .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of the compound is currently unknown. A synthetic chalcone derivative with a similar structure, (e)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (dpp23), has been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound could potentially interact with its targets to induce a similar response.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, DPP23 has been shown to modulate the expression of genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . This suggests that the compound could potentially influence similar pathways, leading to downstream effects such as oxidative stress and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the effects of similar compounds, it could potentially induce ros-mediated apoptosis in cancer cells , leading to cell death.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions would depend on the current state of knowledge about the compound. This could include further studies to fully understand its properties, potential applications, and effects on biological systems .

properties

IUPAC Name

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-24(15-7-5-4-6-8-15)31(25,26)18-9-10-30-19(18)21-22-20(23-29-21)14-11-16(27-2)13-17(12-14)28-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXHASKKVJMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

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